4-Bromo-1-methyl-5-(methylthio)-1H-pyrazole
Description
4-Bromo-1-methyl-5-(methylthio)-1H-pyrazole is a halogenated pyrazole derivative with a bromine atom at the 4-position, a methyl group at the 1-position, and a methylthio (-SCH₃) group at the 5-position. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-bromo-1-methyl-5-methylsulfanylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-8-5(9-2)4(6)3-7-8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHVMFYJJVBSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-(methylthio)-1H-pyrazole typically involves the bromination of 1-methyl-5-(methylthio)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-5-(methylthio)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of 4-azido-1-methyl-5-(methylthio)-1H-pyrazole or 4-thiocyanato-1-methyl-5-(methylthio)-1H-pyrazole.
Oxidation: Formation of 4-bromo-1-methyl-5-(methylsulfinyl)-1H-pyrazole or 4-bromo-1-methyl-5-(methylsulfonyl)-1H-pyrazole.
Reduction: Formation of 1-methyl-5-(methylthio)-1H-pyrazole or other reduced derivatives.
Scientific Research Applications
4-Bromo-1-methyl-5-(methylthio)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-(methylthio)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine and methylthio groups can interact with the active site of the enzyme or receptor, leading to inhibition or activation of its function. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 4-Bromo-1-methyl-5-(methylthio)-1H-pyrazole with related pyrazole derivatives:
*LogP values estimated using fragment-based methods.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methylthio (-SCH₃) group in the target compound is less electron-withdrawing than a carboxylate (-COOCH₃) group, leading to higher LogP (2.5 vs. 1.8) and enhanced membrane permeability .
- Halogen Effects : Bromine at the 4-position facilitates regioselective functionalization via Suzuki or Buchwald-Hartwig couplings, unlike chloro derivatives, which require harsher conditions .
- Aromatic vs.
Structural and Spectroscopic Comparisons
- NMR Signatures : The methylthio group in this compound produces distinct ¹H-NMR singlets at δ 2.43–2.45 ppm, comparable to methylthio signals in ketene dithioacetals (δ 17.6–18.5 ppm in ¹³C-NMR) . Methoxy analogs, however, show ¹H-NMR signals upfield at δ 3.8–4.0 ppm .
- Crystal Packing : Intermolecular Br···Br contacts (3.51 Å) in brominated pyrazoles stabilize crystal lattices, as observed in 4-[2-(4-Bromophenyl)hydrazinylidene] derivatives .
Biological Activity
4-Bromo-1-methyl-5-(methylthio)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown growth inhibition against breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM .
- Mechanism of Action : These compounds may act by destabilizing microtubules, leading to apoptosis in cancer cells. Studies have demonstrated enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied:
- Broad-Spectrum Activity : Research has shown that pyrazole compounds can inhibit the growth of various bacterial strains, including E. coli and Bacillus subtilis, with effective concentrations often below 40 µg/mL .
- Antitubercular Properties : Some derivatives have been tested against Mycobacterium tuberculosis, showing promising results comparable to standard treatments like rifampin .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are also notable:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have demonstrated significant inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some compounds achieving up to 85% inhibition at specific concentrations .
Summary of Biological Activities
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives:
- Study on Inhibition of Cancer Cell Lines : A series of pyrazole compounds were synthesized and screened for cytotoxicity against various cancer cell lines. Notably, some exhibited selective toxicity towards cancer cells while sparing non-cancerous cells .
- Antimicrobial Testing Against Tuberculosis : A subset of pyrazole derivatives was evaluated for their antitubercular activity using standard protocols, showing significant inhibition against the H37Rv strain of Mycobacterium tuberculosis at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
